1,2-Bis(ethylselanyl)ethene
Description
1,2-Bis(ethylselanyl)ethene is an organoselenium compound featuring an ethene backbone substituted with two ethylselanyl (-SeCH₂CH₃) groups.
Properties
CAS No. |
175538-67-7 |
|---|---|
Molecular Formula |
C6H12Se2 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1,2-bis(ethylselanyl)ethene |
InChI |
InChI=1S/C6H12Se2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JMGNLJDFZYTECY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C=C[Se]CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(ethylselanyl)ethene can be synthesized through the reaction of ethene with ethylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of ethylselenol to the double bond of ethene, resulting in the formation of the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(ethylselanyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert the compound into simpler selenium-containing molecules.
Substitution: The ethylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Diselenides and other oxidized selenium compounds.
Reduction: Simpler selenium-containing molecules.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
Chemistry: 1,2-Bis(ethylselanyl)ethene is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest for medicinal chemistry research. Selenium-containing compounds are known for their antioxidant properties and potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of specialized materials and chemicals, particularly those requiring selenium incorporation.
Mechanism of Action
The mechanism by which 1,2-Bis(ethylselanyl)ethene exerts its effects involves the interaction of the ethylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights key differences in electronic properties, structural motifs, and applications of ethene derivatives with diverse substituents, as reported in the evidence.
Electronic and Optical Properties
- (E)-1,2-Bis(hetaryl)ethenes (e.g., carbazole, benzimidazole): Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ): Diethoxy-substituted derivatives (e.g., compound 29 in ) exhibit AIE due to restricted intramolecular motion, whereas non-substituted analogues (e.g., 27) show ACQ. Absorption Shifts: Cyano-substituted carbazole derivatives (e.g., 3c in ) display red-shifted absorption compared to non-cyano analogues, attributed to extended conjugation and electron-withdrawing effects. Ethylselanyl groups, being electron-donating, could theoretically blue-shift absorption, but experimental validation is absent .
Coordination Chemistry and Structural Motifs
- Phosphine-Ligated Derivatives (e.g., cis-1,2-bis(diphenylphosphino)ethene): Form stable complexes with transition metals (e.g., Cu(I), Co(II)) via P→M coordination. Ligand rigidity and steric bulk influence metal-ligand equilibria in polar solvents .
Pyridyl-Substituted Ethenes (e.g., 1,2-bis(4-pyridyl)ethene):
- Act as bridging ligands in coordination polymers (e.g., Co(II) complexes in ). The planarity of the ethene backbone enables π–π stacking and hydrogen-bonded networks in co-crystals, as seen in liquid crystal precursors with 4-alkoxybenzoic acids .
- Selenium's larger atomic radius compared to nitrogen could disrupt such stacking interactions, altering supramolecular assembly.
Data Tables
Table 1: Key Properties of Selected Ethene Derivatives
Table 2: Hypothetical Comparison with 1,2-Bis(ethylselanyl)ethene*
| Property | Ethylselanyl Derivative (Predicted) | Bis(pyridyl)ethene (Observed) |
|---|---|---|
| Donor Atom Basicity | Low (Se) | Moderate (N) |
| Coordination Preference | Soft metals (Pd, Pt) | Transition metals (Co, Cu) |
| Absorption λmax | Blue-shifted (vs. carbazole) | 300–400 nm (π–π*) |
| Density | ~1.5–1.7 g cm⁻³ | 1.2–1.4 g cm⁻³ |
| Thermal Stability | High (Se–C bond strength) | Moderate |
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